N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 450.16132849 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-14-23(31-3)24(15-18(17)2)32(29,30)26-21-11-12-22-20(16-21)10-7-13-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-12,14-16,26H,7,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCQAUIQXYCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a sulfonamide group, which enhances its interaction with various biological targets. Its molecular formula is , with a molecular weight of approximately 450.56 g/mol. The presence of both the benzoyl and sulfonamide functionalities contributes to its biological activity by potentially inhibiting enzyme activities and interfering with cellular signaling pathways.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This inhibition can lead to altered metabolic pathways in target cells.
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anticancer Activity
A study evaluated the anticancer properties of related tetrahydroquinoline derivatives against several cancer cell lines. The results indicated that compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin. For instance:
These findings suggest that this compound may possess similar or enhanced anticancer properties.
Antibacterial Activity
The compound's antibacterial potential has also been investigated. Several studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antitumor efficacy against the MCF-7 breast cancer cell line. Among these derivatives, one compound exhibited an IC50 value of 10 µg/mL, indicating potent anticancer activity compared to traditional treatments .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of sulfonamide derivatives on acetylcholinesterase (AChE). The synthesized compounds showed varying degrees of inhibition, with some exhibiting IC50 values lower than 20 µM, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example:
- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors that are crucial for cancer cell proliferation. Its quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , making it a candidate for further exploration in the treatment of bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Potential Uses in Drug Development
Due to its diverse biological activities, this compound holds promise for development into therapeutic agents for various diseases, particularly in oncology and infectious diseases. Its unique structure allows for potential modifications to enhance efficacy and reduce toxicity.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
